molecular formula C17H16N2O2S B5855647 N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide

Cat. No.: B5855647
M. Wt: 312.4 g/mol
InChI Key: QTDBIVQSXKFBOP-UHFFFAOYSA-N
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Description

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an acetylphenyl group, a carbamothioyl group, and a methylbenzamide group, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-5-3-4-6-15(11)16(21)19-17(22)18-14-9-7-13(8-10-14)12(2)20/h3-10H,1-2H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDBIVQSXKFBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction mixture is then poured over crushed ice to precipitate the product, which is subsequently filtered and recrystallized using ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound exhibits enzyme inhibition activity by binding to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase . This binding interferes with the normal enzymatic activity, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-acetylphenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a valuable compound for research and potential therapeutic applications.

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